N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-amino group and a thiophen-2-yl moiety at positions 4 and 5, respectively. The molecule is further functionalized with a sulfanylacetamide chain linked to a 4-acetamidophenyl group. Its structural complexity positions it as a candidate for diverse biological applications, including antimicrobial, antiviral, or anti-inflammatory activities, depending on substituent effects .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-10(23)18-11-4-6-12(7-5-11)19-14(24)9-26-16-21-20-15(22(16)17)13-3-2-8-25-13/h2-8H,9,17H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKNGZPKBMQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320730 | |
| Record name | N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56314780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898447-21-7 | |
| Record name | N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on various studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H14N4OS, with a molecular weight of 246.33 g/mol. The compound features a thiophene ring and a triazole moiety, which are known to contribute to its pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiophene moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated activity against various bacterial strains and fungi by inhibiting cell wall synthesis and disrupting membrane integrity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. In vitro studies have demonstrated that this compound can inhibit both COX-1 and COX-2 isoforms effectively .
Anticancer Activity
Emerging data suggests that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells via mitochondrial pathways. A study reported that compounds similar to this compound inhibited tumor growth in xenograft models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells through caspase activation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of resistant bacteria. The results showed promising activity against multidrug-resistant strains .
Study on Anti-inflammatory Properties
In a controlled trial assessing the anti-inflammatory effects in animal models, the compound significantly reduced edema and inflammatory markers compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole and thiophene rings possess significant antimicrobial properties. Studies have demonstrated that N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits activity against various bacterial strains and fungi. It has been particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the growth of several cancer cell lines. For instance, derivatives of triazole have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
This compound has demonstrated significant antiradical activity. Research utilizing the DPPH assay indicated that the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring enhance its radical-scavenging ability.
Agricultural Applications
The biological activity of this compound extends into agricultural science as well. Its antifungal properties make it a candidate for developing new agrochemicals aimed at controlling plant pathogens. Research has highlighted its effectiveness against fungal diseases impacting crops, thus offering a potential alternative to traditional fungicides.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in various fields. Toxicological assessments have been conducted to evaluate its effects on mammalian systems. Preliminary studies suggest that while the compound shows promise in therapeutic applications, careful consideration of dosage is necessary to mitigate potential toxic effects.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated multiple derivatives of triazoles against a panel of microbial strains. The findings indicated that certain derivatives exhibited higher potency than existing antibiotics .
- Anticancer Activity : Research published in Cancer Letters demonstrated that derivatives similar to N-(4-acetamidophenyl)-2-[...]-acetamide significantly inhibited the growth of ovarian cancer cells with an IC50 value lower than conventional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-based acetamides are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:
Structural Analogues
Key Differences and Structure-Activity Relationships (SAR)
Substituent Effects on Triazole Core: Thiophen-2-yl vs. In contrast, pyridinyl groups in VUAA1 and OLC-12 enable H-bonding with insect olfactory receptors (Orco), critical for agonist activity . Amino Group at Position 4: The 4-amino group in the target compound may participate in hydrogen bonding, similar to anti-exudative furan derivatives in , which showed 60–80% inhibition of edema in murine models .
Acetamide Modifications: 4-Acetamidophenyl vs. 4-Ethylphenyl (VUAA1): The acetamide group in the target compound improves water solubility compared to VUAA1’s ethylphenyl group, which prioritizes lipophilicity for insect cuticle penetration .
Biological Activity Trends: Antiviral Potential: The target compound’s thiophene and acetamide moieties resemble features of HIV-1 RT inhibitors (e.g., ), suggesting possible activity against viral polymerases .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
